2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes:
Reaction Conditions: These reactions typically occur under controlled temperature and solvent conditions.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies and as a building block for more complex molecules.
Biology and Medicine: Research may explore its potential as a pharmacophore or as a scaffold for drug design.
Industry: Its applications in industry remain to be fully explored.
Mechanism of Action
- Detailed information on the mechanism of action is scarce. Further research is needed to understand how this compound exerts its effects.
- Molecular targets and pathways involved are yet to be elucidated.
Comparison with Similar Compounds
Biological Activity
Introduction
2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (often referred to as TFC) is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group, which imparts distinctive biological properties. This article delves into the biological activity of TFC, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that TFC exhibits significant antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, TFC demonstrated a minimum inhibitory concentration (MIC) value comparable to established antibiotics. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with bacterial membranes, leading to increased permeability and cell lysis.
Table 1: Antimicrobial Activity of TFC
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 8 |
Staphylococcus aureus | 4 |
Pseudomonas aeruginosa | 16 |
Anti-inflammatory Effects
TFC has also been evaluated for its anti-inflammatory properties. In vitro studies showed that TFC significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses.
Neuroprotective Activity
Recent investigations into the neuroprotective effects of TFC have yielded promising results. In animal models of neurodegeneration, TFC administration resulted in decreased neuronal apoptosis and improved cognitive function. The compound's ability to modulate neurotransmitter levels, particularly serotonin and dopamine, suggests its potential use in treating mood disorders and neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
A study conducted on mice subjected to induced neurotoxicity demonstrated that TFC administration led to:
- Reduced neuronal loss : Histological analysis revealed a significant decrease in apoptotic cells in the hippocampus.
- Improved behavioral outcomes : Mice treated with TFC showed enhanced performance in memory tasks compared to control groups.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of TFC indicates good oral bioavailability and a favorable half-life. Studies suggest that TFC undergoes hepatic metabolism primarily through phase I reactions, leading to the formation of active metabolites that contribute to its biological effects.
Table 2: Pharmacokinetic Parameters of TFC
Parameter | Value |
---|---|
Oral Bioavailability | 75% |
Half-Life | 6 hours |
Peak Plasma Concentration | 12 µg/mL |
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(12)4-2-1-3-5(7)6(13)14/h5H,1-4,12H2,(H,13,14) |
InChI Key |
WDCVMISKVQCODT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
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